molecular formula C6H14ClNO B6161544 (1R,3S)-3-aminocyclohexan-1-ol hydrochloride CAS No. 1849594-88-2

(1R,3S)-3-aminocyclohexan-1-ol hydrochloride

Cat. No. B6161544
CAS RN: 1849594-88-2
M. Wt: 151.6
InChI Key:
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Description

Molecular Structure Analysis

ACHC is a chiral compound, meaning it exists in two enantiomeric forms that are mirror images of each other. The specific molecular structure details are not provided in the search results.

Scientific Research Applications

Advanced Drug Development

Research on novel synthetic opioid receptor agonists, including compounds related to "(1R,3S)-3-aminocyclohexan-1-ol hydrochloride," discusses the chemistry and pharmacology of non-fentanil opioids. These studies explore the impact of such compounds on drug markets, prevalence, and harm, underscoring the significance of stereochemistry on potency and the need for pre-emptive research to ensure early detection in toxicological samples (Sharma et al., 2018).

Materials Science and Engineering

In materials science, the chemical recycling of poly(ethylene terephthalate) (PET) highlights innovative approaches to sustainability. Research demonstrates the potential for recovering pure monomers from post-consumer materials through processes such as hydrolysis, contributing to the conservation of petrochemical products and energy (Karayannidis & Achilias, 2007).

Environmental Studies

Studies on the distribution of hexachlorocyclohexanes in the environment provide insights into the transformation of γ-hexachlorocyclohexane into other isomers. This research is crucial for developing effective management programs to assess and mitigate pollution, emphasizing the need for more information on the environmental behavior of such compounds (Walker, Vallero, & Lewis, 1999).

Safety and Hazards

“(1R,3S)-3-aminocyclohexan-1-ol hydrochloride” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3S)-3-aminocyclohexan-1-ol hydrochloride involves the reduction of a ketone intermediate to form the desired product.", "Starting Materials": [ "Cyclohexanone", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium chloride and sodium borohydride in methanol to form (1R,3S)-3-amino-cyclohexanone.", "Step 2: The amino ketone intermediate is then treated with hydrochloric acid to form (1R,3S)-3-aminocyclohexan-1-ol hydrochloride.", "Step 3: The product is isolated by filtration and washed with water to remove any impurities." ] }

CAS RN

1849594-88-2

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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